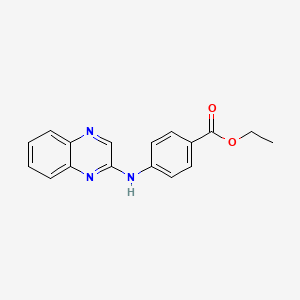

4-(2-Quinoxalinylamino)benzoic acid ethyl ester

Vue d'ensemble

Description

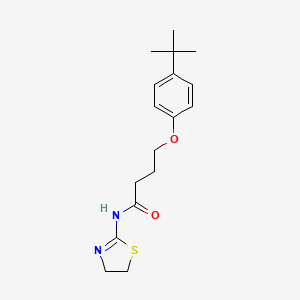

“4-(2-Quinoxalinylamino)benzoic acid ethyl ester” is a chemical compound . It is also known as Ethyl 4-(quinoxalin-2-ylaMino)benzoate . The molecular formula of this compound is C17H15N3O2 .

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction between the carboxylic acid and the alcohol . For example, the ethyl acetate ester is obtained by the reaction of acetic acid and ethyl alcohol . The methodologies for obtaining these molecules have already been elucidated and published in the literature .Chemical Reactions Analysis

The chemical reactions involving similar compounds usually start from the esterification of p-nitro benzoic acid to its ethyl ester followed by nitro reduction or it could start with nitro reduction leading to p-amino benzoic acid, followed by formation of the related ethyl ester product .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like esters have been studied. Most of the esters are liquids with much lower boiling points than those of the acids or alcohols of nearly equal weight . The solubility degree of ester in water is less than that of the corresponding acid due to the absence of polar hydroxyl group .Applications De Recherche Scientifique

Antiviral Applications

Quinoxaline derivatives, including ethyl 4-(quinoxalin-2-ylamino)benzoate, have shown promise as antiviral agents. They have been studied for their potential to combat viruses that have jumped from animals to humans, such as the Ebola virus and SARS-CoV-2. These compounds can inhibit viral replication and show potential for development into effective antiviral drugs .

Electro-Optical Applications

Ethyl 4-(quinoxalin-2-ylamino)benzoate has potential in electro-optical applications due to its structural properties. Research indicates that crystals of similar compounds exhibit good transmittance over the visible spectrum, making them candidates for non-linear optical applications .

Antimalarial Activities

Compounds with quinoline nuclei, like ethyl 4-(quinoxalin-2-ylamino)benzoate, are explored for their antimalarial properties. They work by inhibiting hematin formation and allowing drug accumulation at the target site, which is critical for the treatment of malaria .

Antileishmanial Properties

The quinoxaline moiety is also being investigated for its antileishmanial activities. These compounds could potentially be used to treat leishmaniasis, a disease caused by protozoan parasites transmitted by sandfly bites .

Cytotoxicity in Cancer Research

Quinoxaline derivatives are researched for their cytotoxic properties against cancer cells. Ethyl 4-(quinoxalin-2-ylamino)benzoate may be used to target specific cancer cells without harming normal cells, offering a pathway to more targeted cancer therapies .

Chemical Synthesis and Drug Design

In the field of medicinal chemistry, ethyl 4-(quinoxalin-2-ylamino)benzoate serves as a building block for the synthesis of various drugs. Its structure allows for modifications that can lead to the development of new therapeutic agents with improved efficacy and reduced side effects .

Mécanisme D'action

Target of Action

The primary targets of ethyl 4-(quinoxalin-2-ylamino)benzoate are currently unknown. The compound belongs to the class of quinoxalines, which are known to interact with various biological targets, including enzymes, receptors, and proteins

Mode of Action

Quinoxaline derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The exact interaction between ethyl 4-(quinoxalin-2-ylamino)benzoate and its targets needs to be elucidated through further studies.

Biochemical Pathways

Quinoxaline derivatives are known to influence several biochemical pathways, depending on their specific targets . More research is required to determine the pathways affected by this particular compound.

Result of Action

The effects would depend on the compound’s specific targets and mode of action

Propriétés

IUPAC Name |

ethyl 4-(quinoxalin-2-ylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-2-22-17(21)12-7-9-13(10-8-12)19-16-11-18-14-5-3-4-6-15(14)20-16/h3-11H,2H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLXAFUZIXNJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363270 | |

| Record name | 4-(2-Quinoxalinylamino)benzoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Quinoxalinylamino)benzoic acid ethyl ester | |

CAS RN |

361390-39-8 | |

| Record name | 4-(2-Quinoxalinylamino)benzoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-ethyl-6-methyl-3-pyrazolo[3,4-b]quinolinyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B1225180.png)

![2-Phenylacetic acid [2-[4-[(4-ethoxyanilino)-oxomethyl]anilino]-2-oxoethyl] ester](/img/structure/B1225181.png)

![N9-(4-butoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B1225182.png)

![2-[(4-ethoxyphenyl)sulfonylamino]-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B1225187.png)

![(5Z)-5-[(4-methylphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1225197.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-ethoxy-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B1225198.png)

![N-(1,3-benzothiazol-2-yl)-2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1225201.png)

![N-[[[2-(2-bromo-4-propan-2-ylphenoxy)-1-oxoethyl]hydrazo]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1225203.png)

![N-(4-ethoxyphenyl)-4-[[4-(methylthio)phenyl]sulfonylamino]benzenesulfonamide](/img/structure/B1225204.png)

![4-Amino-2-[[4-(1-azepanylsulfonyl)phenyl]-oxomethyl]isoindole-1,3-dione](/img/structure/B1225205.png)